

# Potential-Dependent Inhibition of Ca<sup>2+</sup> Channels by Ro 18-3981: A Technical Guide

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## Compound of Interest

Compound Name: Ro 18-3981

Cat. No.: B1679454

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This technical guide provides an in-depth analysis of the potential-dependent inhibition of Ca<sup>2+</sup> channels by the dihydropyridine derivative, **Ro 18-3981**. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the underlying mechanisms and workflows.

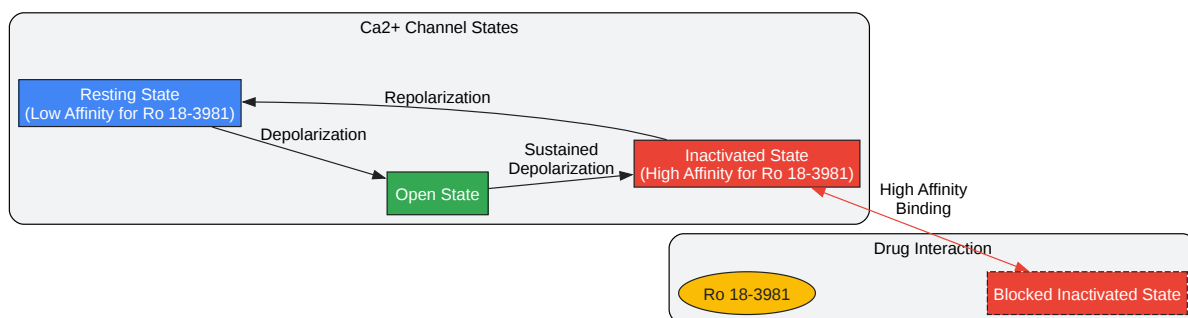
## Core Findings: Quantitative Data Summary

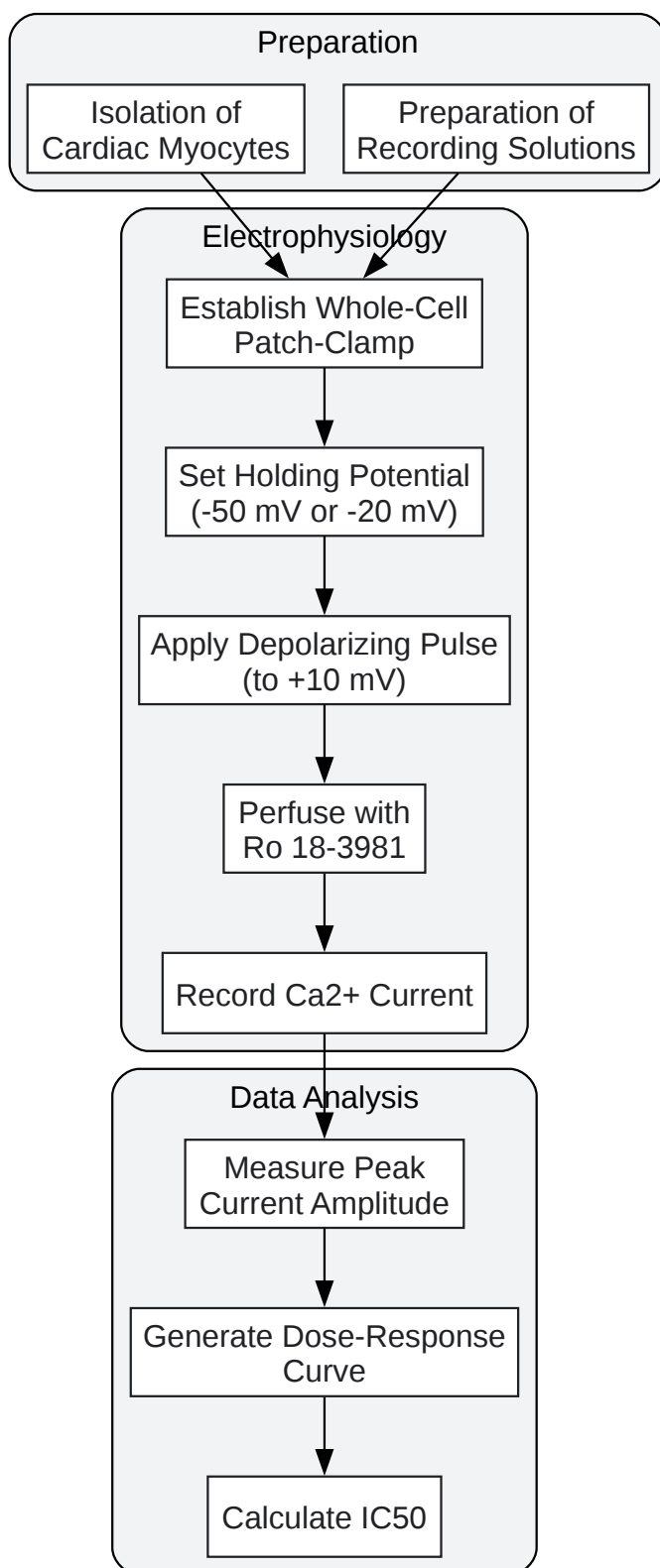
The inhibitory effects of **Ro 18-3981** on myocardial Ca<sup>2+</sup> channels are strongly dependent on the membrane potential. This is highlighted by the significant shift in the half-maximal inhibitory concentration (IC<sub>50</sub>) under different voltage-clamp conditions.

Parameter	Condition	Value	Reference
IC50 (Ca <sup>2+</sup> Current Inhibition)	Holding Potential (V <sub>h</sub> ) = -20 mV	2.3 nM	[1][2][3]
Holding Potential (V <sub>h</sub> ) = -50 mV	100 nM	[1][2][3]	
Binding Affinity (KD)	(+)-[3H]-PN 200-110 binding site	1.0 nM	[2]
Negative Inotropic Effect	Reduction in IC50 with elevated K <sup>+</sup> (5.9 to 24 mM)	137-fold	[1][2]

## Mechanism of Action: The Modulated Receptor Hypothesis

**Ro 18-3981**, a dihydropyridine, exerts its inhibitory action on L-type Ca<sup>2+</sup> channels in a manner consistent with the modulated receptor hypothesis. This model posits that the drug preferentially binds to certain conformational states of the channel. Specifically, dihydropyridines show a higher affinity for the inactivated state of the Ca<sup>2+</sup> channel compared to the resting state. Depolarization of the cell membrane increases the proportion of channels in the inactivated state, thereby enhancing the binding of and inhibition by **Ro 18-3981**. This potential-dependent action explains the significantly lower IC50 value observed at a more depolarized holding potential (-20 mV).[\[1\]](#)[\[2\]](#)[\[4\]](#)





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